![molecular formula C15H9BrCl2N2O B2883188 3-(4-Bromo-phenyl)-6,8-dichloro-2-methyl-3H-quinazolin-4-one CAS No. 299928-87-3](/img/structure/B2883188.png)
3-(4-Bromo-phenyl)-6,8-dichloro-2-methyl-3H-quinazolin-4-one
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Overview
Description
The compound “3-(4-Bromo-phenyl)-6,8-dichloro-2-methyl-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The presence of bromine and chlorine atoms suggests that this compound might have been synthesized for specific purposes, possibly in medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a bromophenyl group attached at the 3-position, and chlorine atoms at the 6 and 8 positions . The 2-position carries a methyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing halogens (bromine and chlorine) and the electron-donating methyl group . These groups could direct and influence its reactivity in chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, quinazolinones are crystalline solids . The presence of halogens might increase its molecular weight and could influence its solubility and melting point .
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Studies have shown that certain synthesized compounds exhibit significant antibacterial and antifungal activity comparable to standard drugs. Additionally, some compounds demonstrated good anti-inflammatory activity, comparable to ibuprofen, indicating their potential as therapeutic agents in treating infections and inflammation-related disorders (Murti, Singh, & Pathak, 2011).
Antitumor Activity
Quinazolin-4-one derivatives have also been investigated for their antitumor activities. A novel synthesis approach led to the creation of compounds showing remarkable activity against specific cancer cell lines, highlighting the potential of quinazolin-4-one derivatives in cancer therapy (Noolvi & Patel, 2013). Another study focused on increasing the water solubility of a quinazolin-4-one antitumor agent, leading to the synthesis of more water-soluble analogues that retained and in some cases enhanced the cytotoxicity of the original compound, presenting a promising avenue for in vivo evaluation of these compounds as antitumor agents (Bavetsias et al., 2002).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s a new compound, further studies would be needed to fully understand its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or as a building block in organic synthesis .
properties
IUPAC Name |
3-(4-bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O/c1-8-19-14-12(6-10(17)7-13(14)18)15(21)20(8)11-4-2-9(16)3-5-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXPEOYRJTTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one | |
CAS RN |
299928-87-3 |
Source
|
Record name | 3-(4-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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